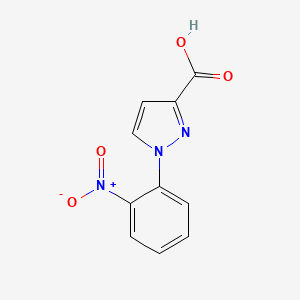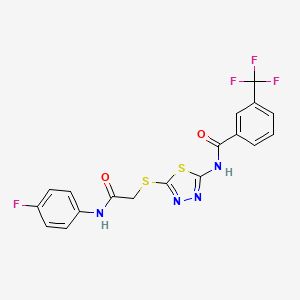![molecular formula C19H19NO6S2 B2787489 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034257-72-0](/img/structure/B2787489.png)
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of benzo[b]thiophene consists of a five-membered ring with one sulfur atom . The molecular weight of 3-Methylbenzothiophene, a derivative of benzo[b]thiophene, is 148.225 .Chemical Reactions Analysis
Thiophene derivatives participate in various chemical reactions. For example, they can undergo base-catalyzed Knoevenagel condensation reaction .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Role in Medicinal Chemistry
Thiophene-based analogs, such as our compound of interest, are being increasingly studied by scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that our compound could potentially be used in these fields.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This could be a potential application for our compound.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This is another potential application for our compound.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that our compound could potentially be used in the production of OLEDs.
Kinase Inhibitors
The compound could potentially be used in the synthesis of kinase inhibitors . Kinase inhibitors are important drugs in the treatment of cancer and other diseases.
Antimicrobial Activity
While not directly related to our compound, it’s worth noting that some thiophene derivatives have shown antimicrobial activity . This suggests that our compound could potentially have similar properties.
Synthesis of Other Compounds
Finally, our compound could potentially be used in the synthesis of other compounds . This could be a valuable application in the field of synthetic chemistry.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include the benzo[b]thiophene structure present in this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic activities.
Mode of Action
It is known that thiophene derivatives can interact with various enzymes and receptors in biological systems . The presence of the benzo[b]thiophene moiety could potentially enhance the compound’s ability to bind to these targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, microbial growth, hypertension, atherosclerosis, and cancer progression .
Pharmacokinetics
For instance, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
Given the range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level. These could include the modulation of enzyme activity, alteration of receptor signaling, and the induction of cell cycle arrest or apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQCKSVEPWNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,4a,5,6,7,8,8a-Octahydro-1H-pyrano[4,3-c]pyridine;hydrochloride](/img/structure/B2787408.png)
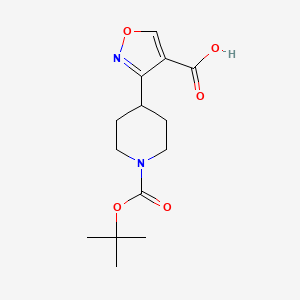
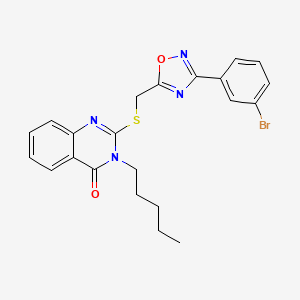

![N-(2-cyanoethyl)-N-isopropylbenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2787413.png)
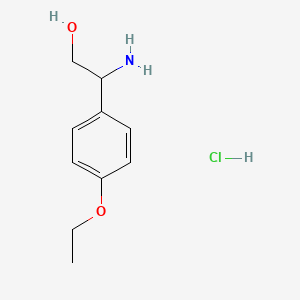

![N-(2-fluorophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2787418.png)

![1-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2787422.png)
